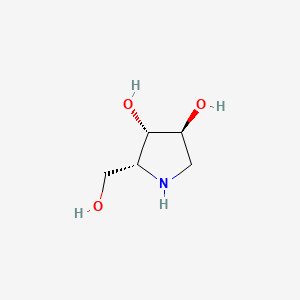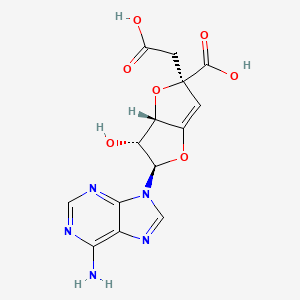
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide is a fluorescent compound widely used in biochemical and analytical applications. It is known for its ability to form stable complexes with various biomolecules, making it a valuable tool in research and diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide typically involves the reaction of dansyl chloride with a suitable amine. The process begins with the preparation of dansyl chloride, which is then reacted with propano-3-trimethylammonium under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dansyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical applications.
Complex Formation: The compound readily forms complexes with biomolecules, which is a key feature in its use as a fluorescent probe.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield dansylated amines, while complex formation with proteins results in dansyl-protein conjugates.
Scientific Research Applications
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection and quantification of various analytes.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the development of sensors and diagnostic devices
Mechanism of Action
The mechanism of action of 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide involves its ability to form stable complexes with biomolecules. The dansyl group acts as a fluorescent tag, emitting light upon excitation. This fluorescence can be measured and used to quantify the presence of the target molecule. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which stabilize the complex .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: A precursor to 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide, used in similar applications.
Dansylamide: Another dansyl derivative with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Uniqueness
This compound is unique due to its specific structure, which allows for stable complex formation with a wide range of biomolecules. Its fluorescence properties make it particularly valuable in applications requiring sensitive detection and quantification .
Properties
CAS No. |
29866-12-4 |
|---|---|
Molecular Formula |
C18H28IN3O2S |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C18H28N3O2S.HI/c1-20(2)17-11-6-10-16-15(17)9-7-12-18(16)24(22,23)19-13-8-14-21(3,4)5;/h6-7,9-12,19H,8,13-14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZMUVPDOGALQRLU-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC[N+](C)(C)C.[I-] |
Key on ui other cas no. |
29866-12-4 |
Pictograms |
Irritant |
Synonyms |
1-(5 dimethylaminonaphthalene-1-sulfonamido)propano-3-trimethylammonium iodide 1-(5-dimethylaminohaphthalene-1-sulfonamido)propano-3-trimethylammonium dansyl-propano-3-trimethylammonium dansyl-PTA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


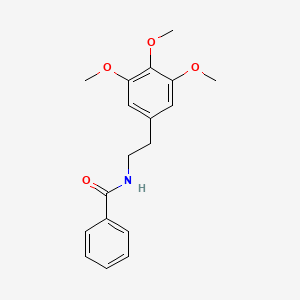
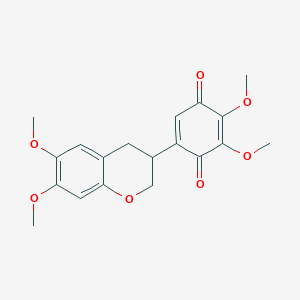
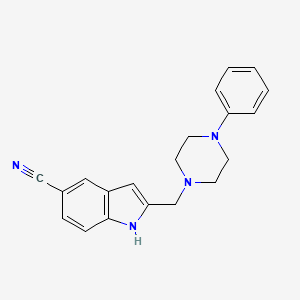
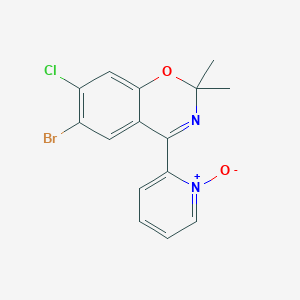
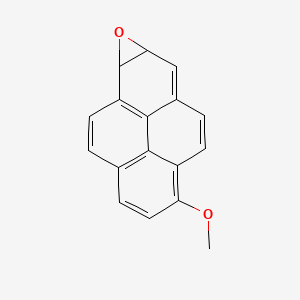

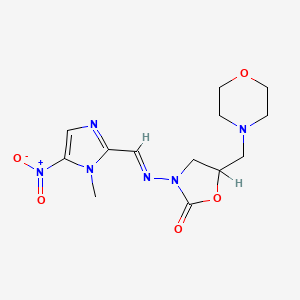
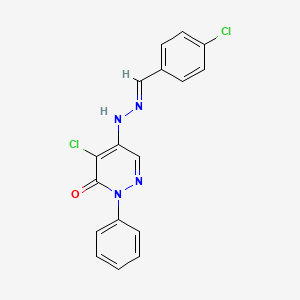
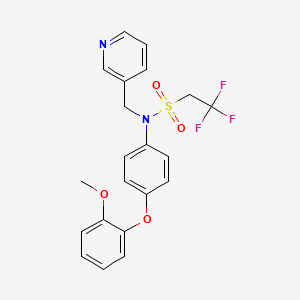
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) hydrogen sulfate](/img/structure/B1243299.png)
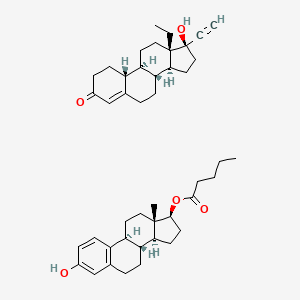
![8-(4-Benzylpiperazin-1-yl)-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene](/img/structure/B1243302.png)
